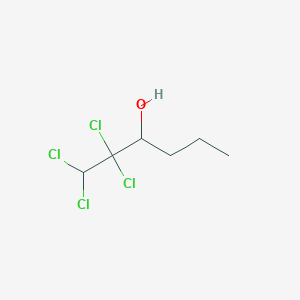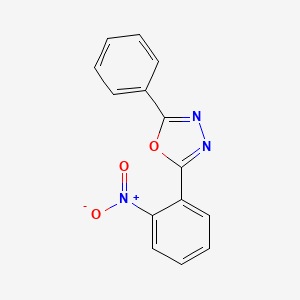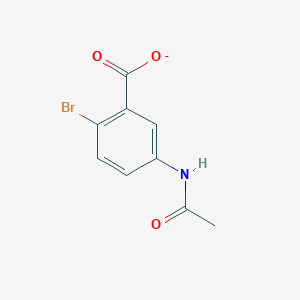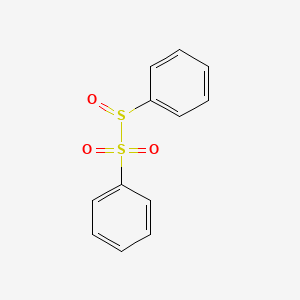
Phenyl benzenesulfinyl sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl benzenesulfinyl sulfone is an organic compound with the molecular formula C₁₂H₁₀O₃S₂ and a molecular weight of 266.336 g/mol . This compound is characterized by the presence of a sulfone group (SO₂) and a sulfinyl group (SO) attached to a phenyl ring. It is a versatile compound with significant applications in organic synthesis and various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenyl benzenesulfinyl sulfone can be synthesized through the oxidation of sulfides. One common method involves the use of hydrogen peroxide (H₂O₂) as an oxidizing agent in the presence of catalysts such as tantalum carbide or niobium carbide . Another method employs urea-hydrogen peroxide and phthalic anhydride in ethyl acetate, which provides an environmentally benign oxidation process .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using efficient and recyclable catalysts. The use of organocatalysts like 2,2,2-trifluoroacetophenone has been reported to enable selective synthesis of sulfones from sulfides .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl benzenesulfinyl sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of sulfones to sulfides under specific conditions.
Substitution: Nucleophilic substitution reactions where the sulfone group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, urea-hydrogen peroxide, and phthalic anhydride.
Catalysts: Tantalum carbide, niobium carbide, and 2,2,2-trifluoroacetophenone.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted sulfones, depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Phenyl benzenesulfinyl sulfone has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of phenyl benzenesulfinyl sulfone involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor of enzymes by forming covalent bonds with active site residues . The sulfone group is known to enhance the binding affinity and prolong the interaction time with target enzymes .
Comparación Con Compuestos Similares
Phenyl benzenesulfinyl sulfone can be compared with other similar compounds such as:
Phenyl sulfonylacetophenone: Used in synthetic organic chemistry for the formation of heterocycles.
Vinyl sulfones: Known for their reactivity with thiols and use as enzyme inhibitors.
Aromatic disulfides and sulfoxides: Commonly used in various oxidation and reduction reactions.
This compound stands out due to its unique combination of sulfone and sulfinyl groups, which provide distinct reactivity and versatility in chemical transformations.
Propiedades
Número CAS |
784-81-6 |
|---|---|
Fórmula molecular |
C12H10O3S2 |
Peso molecular |
266.3 g/mol |
Nombre IUPAC |
benzenesulfonylsulfinylbenzene |
InChI |
InChI=1S/C12H10O3S2/c13-16(11-7-3-1-4-8-11)17(14,15)12-9-5-2-6-10-12/h1-10H |
Clave InChI |
GCYFEGKYSQLZAQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)S(=O)(=O)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 6-chloro-4-methyl-](/img/structure/B14744502.png)
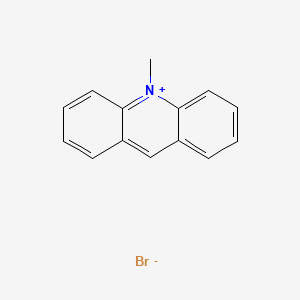

![2-furanylmethyl-[(1S)-3-methyl-1-(4-methylphenyl)but-3-enyl]ammonium](/img/structure/B14744517.png)
![3-[2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]carbonyl-2-ethylpentanoic acid](/img/structure/B14744524.png)
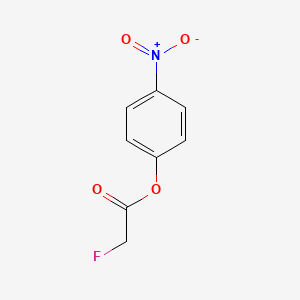

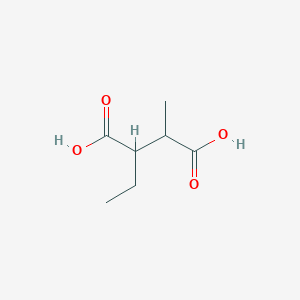
![4-[4-(Propan-2-yl)benzyl]phenol](/img/structure/B14744550.png)

